molecular formula C18H18O6 B13822844 4,4-Butanediyldioxydibenzoic acid

4,4-Butanediyldioxydibenzoic acid

Cat. No.: B13822844
M. Wt: 330.3 g/mol
InChI Key: OMIIMKOQSJRAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Butanediyldioxydibenzoic acid is a dicarboxylic acid derivative characterized by two benzoic acid groups linked via a butanediyldioxy (-O-(CH₂)₄-O-) bridge. This structural motif confers unique physicochemical properties, such as enhanced flexibility and solubility compared to rigid aromatic linkers.

Properties

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

2-[4-(2-carboxyphenoxy)butoxy]benzoic acid

InChI

InChI=1S/C18H18O6/c19-17(20)13-7-1-3-9-15(13)23-11-5-6-12-24-16-10-4-2-8-14(16)18(21)22/h1-4,7-10H,5-6,11-12H2,(H,19,20)(H,21,22)

InChI Key

OMIIMKOQSJRAGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCCCCOC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Butanediyldioxydibenzoic acid can be achieved through several methods. One common approach involves the condensation reaction between 4-chlorobenzoic acid and 4-hydroxybenzoic acid in the presence of an acid-binding agent and a polar high-boiling point solvent. The reaction is typically carried out at temperatures ranging from 140°C to 280°C until the content of 4-chlorobenzoic acid in the reaction system is reduced to 0.1-0.5%. The polar solvent is then diluted with water to precipitate the 4,4-Butanediyldioxydibenzoic acid .

Industrial Production Methods

Industrial production of 4,4-Butanediyldioxydibenzoic acid often involves similar synthetic routes but on a larger scale. The process is optimized for high yield and quality, with careful control of reaction conditions to ensure consistency and efficiency. The use of readily available raw materials and mild reaction conditions makes this method cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,4-Butanediyldioxydibenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.

    Substitution: The aromatic rings in 4,4-Butanediyldioxydibenzoic acid can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds .

Scientific Research Applications

4,4-Butanediyldioxydibenzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4-Butanediyldioxydibenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key structural features:

Compound Name Linker/Bridge Functional Groups CAS Number Molecular Formula
4,4-Butanediyldioxydibenzoic acid -O-(CH₂)₄-O- Two -COOH, ether linkage Not provided C₁₈H₁₈O₆
4-Hydroxybenzoic acid None (monomer) -COOH, -OH (para) 99-96-7 C₇H₆O₃
4,4′-Methylenedibenzoic acid -CH₂- Two -COOH (para) Not provided C₁₅H₁₂O₄
Caffeic acid Propenoic acid (-CH=CH-) -COOH, two -OH (3,4 positions) 331-39-5 C₉H₈O₄

Physicochemical Properties

Data inferred from analogs and related compounds:

Property 4,4-Butanediyldioxydibenzoic Acid 4-Hydroxybenzoic Acid 4,4′-Methylenedibenzoic Acid Caffeic Acid
Molecular Weight (g/mol) ~330 (calculated) 138.12 ~256 (calculated) 180.16
Solubility Moderate (ether linkage) Soluble in ethanol, water Insoluble in water Soluble in ethanol
Melting Point N/A 213–215°C N/A 223–225°C
Applications Polymer intermediates, ligands R&D, preservatives Metal-organic frameworks (MOFs) Antioxidants, cosmetics

Key Research Findings

  • 4-Hydroxybenzoic Acid : Used as a precursor for parabens and liquid crystals. Its para-hydroxyl group enhances hydrogen-bonding capacity, influencing crystal packing .
  • 4,4′-Methylenedibenzoic Acid : The methylene bridge facilitates coordination with metals (e.g., Zn²⁺, Cu²⁺), making it valuable in MOF synthesis for gas storage .
  • Caffeic Acid : The conjugated diene and catechol groups contribute to radical scavenging activity, with applications in nutraceuticals and anti-aging formulations .
  • Butanediyldioxy Analogs : The flexible ether linker may improve solubility in polar aprotic solvents (e.g., DMF), favoring use in supramolecular chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.